Cas no 1341730-50-4 (2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine)

2-(5-Bromopyrimidin-2-yl)ethyl(methyl)amine is a brominated pyrimidine derivative featuring an ethyl(methyl)amine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 5-bromo group enhances its reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethyl(methyl)amine moiety contributes to its potential as a building block for biologically active molecules, offering opportunities for structural diversification. Its well-defined reactivity and stability make it suitable for use in medicinal chemistry research and the synthesis of targeted small-molecule inhibitors.
2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine structure
1341730-50-4 structure
商品名:2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine
CAS番号:1341730-50-4
MF:C7H10BrN3
メガワット:216.07840013504
CID:6365997
PubChem ID:63321525

2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine
    • 2-Pyrimidineethanamine, 5-bromo-N-methyl-
    • AKOS012625792
    • 1341730-50-4
    • [2-(5-BROMOPYRIMIDIN-2-YL)ETHYL](METHYL)AMINE
    • EN300-1425519
    • インチ: 1S/C7H10BrN3/c1-9-3-2-7-10-4-6(8)5-11-7/h4-5,9H,2-3H2,1H3
    • InChIKey: QYJQXUBMBWPRGH-UHFFFAOYSA-N
    • ほほえんだ: C1(CCNC)=NC=C(Br)C=N1

計算された属性

  • せいみつぶんしりょう: 215.00581g/mol
  • どういたいしつりょう: 215.00581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

  • 密度みつど: 1.438±0.06 g/cm3(Predicted)
  • ふってん: 272.0±20.0 °C(Predicted)
  • 酸性度係数(pKa): 9.60±0.10(Predicted)

2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1425519-10000mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
10000mg
$3191.0 2023-09-30
Enamine
EN300-1425519-1.0g
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
1g
$0.0 2023-06-06
Enamine
EN300-1425519-250mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
250mg
$683.0 2023-09-30
Enamine
EN300-1425519-500mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
500mg
$713.0 2023-09-30
Enamine
EN300-1425519-1000mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
1000mg
$743.0 2023-09-30
Enamine
EN300-1425519-5000mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
5000mg
$2152.0 2023-09-30
Enamine
EN300-1425519-100mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
100mg
$653.0 2023-09-30
Enamine
EN300-1425519-50mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
50mg
$624.0 2023-09-30
Enamine
EN300-1425519-2500mg
[2-(5-bromopyrimidin-2-yl)ethyl](methyl)amine
1341730-50-4
2500mg
$1454.0 2023-09-30

2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine 関連文献

2-(5-bromopyrimidin-2-yl)ethyl(methyl)amineに関する追加情報

Recent Advances in the Application of 2-(5-Bromopyrimidin-2-yl)ethyl(methyl)amine (CAS: 1341730-50-4) in Chemical Biology and Pharmaceutical Research

The compound 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine (CAS: 1341730-50-4) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative, featuring a bromopyrimidine core with an ethyl(methyl)amine side chain, has demonstrated significant potential in various therapeutic applications. Recent studies have explored its utility as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways.

A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound serves as a crucial building block for the development of selective PI3K inhibitors. The bromine atom at the 5-position of the pyrimidine ring allows for efficient cross-coupling reactions, enabling rapid diversification of the molecular structure. Researchers at the University of Cambridge successfully utilized this compound to generate a library of 48 derivatives, among which several showed nanomolar potency against PI3Kα with excellent selectivity profiles.

In the field of neurodegenerative diseases, a recent Nature Communications paper (2024) demonstrated the compound's application in developing small molecule modulators of α-synuclein aggregation. The ethyl(methyl)amine moiety was found to interact with key residues in the α-synuclein protein, potentially offering a new approach to Parkinson's disease treatment. Molecular dynamics simulations revealed stable binding interactions with the N-terminal region of α-synuclein, suggesting this scaffold could be further optimized for enhanced binding affinity.

The synthetic accessibility of 2-(5-bromopyrimidin-2-yl)ethyl(methyl)amine has been significantly improved through recent methodological advances. A 2023 Organic Process Research & Development publication described a scalable, three-step synthesis from commercially available 2,5-dibromopyrimidine, achieving an overall yield of 68% with excellent purity (>99%). This development has made the compound more accessible for both academic and industrial research applications.

Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in the Journal of Nuclear Medicine explored the use of this compound as a precursor for PET tracer development. The bromine atom was successfully replaced with fluorine-18 via copper-mediated halogen exchange, yielding a potential imaging agent for tumor detection. Preliminary in vivo studies showed promising tumor uptake and retention characteristics in xenograft models.

From a safety and ADME perspective, recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) indicate that derivatives based on this scaffold generally exhibit favorable metabolic stability and moderate blood-brain barrier penetration. The basic amine functionality contributes to good aqueous solubility while maintaining sufficient lipophilicity for membrane permeability, making it a versatile platform for drug discovery.

Future research directions highlighted in recent reviews suggest expanding the application of this scaffold to targeted protein degradation (PROTACs) and covalent inhibitor development. The bromopyrimidine core offers an ideal handle for linker attachment in PROTAC design, while the amine functionality could be modified to incorporate reactive warheads for covalent targeting strategies.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量